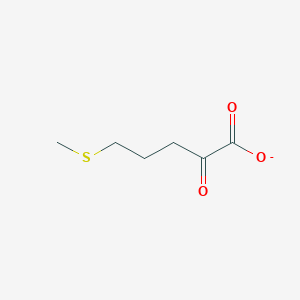

5-Methylthio-2-oxopentanoate

描述

Structure

3D Structure

属性

分子式 |

C6H9O3S- |

|---|---|

分子量 |

161.2 g/mol |

IUPAC 名称 |

5-methylsulfanyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3S/c1-10-4-2-3-5(7)6(8)9/h2-4H2,1H3,(H,8,9)/p-1 |

InChI 键 |

MPJMAJLPWRBNBU-UHFFFAOYSA-M |

规范 SMILES |

CSCCCC(=O)C(=O)[O-] |

产品来源 |

United States |

Biosynthesis of 5 Methylthio 2 Oxopentanoate

The Methionine Chain Elongation Pathway

The methionine (Met) chain elongation pathway is a cyclical process that extends the side chain of methionine by one methylene (B1212753) group in each cycle. This pathway is initiated by the deamination of methionine to its corresponding 2-oxo acid. Following this, a three-step cycle involving condensation with acetyl-CoA, isomerization, and oxidative decarboxylation results in a new 2-oxo acid with an extended side chain. This elongated 2-oxo acid can then either be transaminated to form a chain-elongated methionine homolog or undergo further rounds of chain elongation. The enzymes involved in this pathway are believed to have evolved from those of the leucine (B10760876) biosynthetic pathway.

Initial Transamination of Methionine to 4-Methylthio-2-oxobutanoate (B1231810)

The first committed step in the methionine chain elongation pathway is the transamination of L-methionine to produce 4-methylthio-2-oxobutanoate (MTOB). This reaction is catalyzed by a specific aminotransferase. In Arabidopsis thaliana, the enzyme BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4) has been identified as playing a crucial role in this initial deamination step. While BCAT4 can also act on branched-chain amino acids, it shows significant activity with methionine and its derivatives, suggesting its recruitment for the specialized metabolism of glucosinolate biosynthesis. The product of this reaction, 4-methylthio-2-oxobutanoate, serves as the initial substrate for the chain elongation cycle.

Enzymatic Steps of Chain Elongation

Following the initial transamination, the core of the chain elongation process consists of a series of enzymatic reactions that are repeated in a cyclical manner.

The first step within the elongation cycle is an aldol-type condensation reaction where 4-methylthio-2-oxobutanoate combines with acetyl-CoA. This reaction is a critical control point in determining the length of the final glucosinolate side chain. The product of this condensation is a 2-(methylthioalkyl)malate derivative.

This key condensation step is catalyzed by the enzyme methylthioalkylmalate synthase (MAM). In Arabidopsis thaliana, two primary MAM enzymes, MAM1 and MAM3, have been characterized and shown to have distinct roles in the chain elongation process.

MAM1 is primarily responsible for the initial rounds of chain elongation, catalyzing the condensation steps for the first three cycles. Its activity is a major determinant of the C3 and C4 glucosinolate profiles in the plant.

MAM3, on the other hand, exhibits a broader substrate specificity and can catalyze all six of the condensation reactions that occur in Arabidopsis, leading to the formation of both short- and long-chain glucosinolates. This makes MAM3 a key generator of glucosinolate diversity. The localization of MAM3 within the chloroplast suggests that this organelle is the site of methionine chain elongation.

The substrate specificity of MAM enzymes is a crucial factor in determining the variety of glucosinolates produced. MAM3 has a broader substrate specificity compared to MAM1. In addition to the ω-methylthio-2-oxoalkanoic acids involved in methionine chain elongation, MAM3 can also accept other 2-oxoacids as substrates, such as pyruvate and 2-oxoisovalerate, demonstrating its evolutionary link to the isopropylmalate synthase of leucine biosynthesis.

| Enzyme | Substrate | Relative Activity (%) |

| MAM3 | 4-Methylthio-2-oxobutanoate | 100 |

| 5-Methylthio-2-oxopentanoate | 90 | |

| 6-Methylthio-2-oxohexanoate | 85 | |

| 7-Methylthio-2-oxoheptanoate | 70 | |

| 8-Methylthio-2-oxooctanoate | 50 | |

| 9-Methylthio-2-oxononanoate | 30 | |

| 2-Oxoisovalerate | 45 | |

| Pyruvate | 20 |

This table is illustrative and compiled from qualitative descriptions of MAM3's broad substrate specificity.

Kinetic studies of Brassica juncea MAMS2A, a homolog of MAM enzymes, indicate an ordered bi-bi kinetic mechanism. In this mechanism, the 2-oxo acid substrate (4-methylthio-2-oxobutanoate) binds to the enzyme first, followed by the binding of acetyl-CoA. The pH-dependence of the catalytic rate (kcat) and catalytic efficiency (kcat/Km) is consistent with acid/base catalysis.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| MAM1 | 4-Methylthio-2-oxobutanoate | 25 | 0.8 | 3.2 x 104 |

| Acetyl-CoA | 50 | |||

| MAM3 | 4-Methylthio-2-oxobutanoate | 40 | 1.2 | 3.0 x 104 |

| Acetyl-CoA | 60 |

Following the condensation step, the resulting 2-(methylthioalkyl)malate undergoes isomerization. This reaction is catalyzed by a heterodimeric enzyme, isopropylmalate isomerase (IPMI), which is composed of a large and a small subunit. This isomerization step is homologous to a similar reaction in the leucine biosynthesis pathway. The product of this isomerization is then the substrate for the subsequent oxidative decarboxylation, which completes one cycle of chain elongation.

Isomerization of 2-Alkylmalate Derivatives

Isopropylmalate Isomerase Activity

The isomerization of 2-alkylmalate derivatives to their 3-alkylmalate counterparts is a crucial step in both leucine biosynthesis and methionine chain elongation. This reaction is catalyzed by isopropylmalate isomerase (IPMI), a heterodimeric enzyme composed of a large and a small subunit. In Arabidopsis thaliana, the large subunit is encoded by a single gene, AtLeuC, while the small subunits are encoded by three genes: AtLeuD1, AtLeuD2, and AtLeuD3. nih.govnih.gov

Research has shown that the large subunit, AtLeuC, is essential for both leucine biosynthesis and methionine chain elongation. nih.govnih.gov However, the small subunits appear to have specialized roles. AtLeuD1 and AtLeuD2 function redundantly in the biosynthesis of aliphatic glucosinolates, which involves the chain elongation of methionine. nih.gov In contrast, AtLeuD3 is primarily involved in leucine biosynthesis. nih.gov This specialization of the small subunits suggests that different heterodimeric IPMI complexes are formed with distinct substrate specificities for either leucine or glucosinolate metabolism. nih.gov The isomerization reaction itself is critical for positioning the hydroxyl group for the subsequent oxidative decarboxylation step. mdpi.com

| Enzyme/Subunit | Gene (A. thaliana) | Function | Pathway(s) |

| Isopropylmalate Isomerase (Large Subunit) | AtLeuC | Catalyzes the isomerization of 2-alkylmalate derivatives. | Leucine Biosynthesis, Methionine Chain Elongation |

| Isopropylmalate Isomerase (Small Subunit) | AtLeuD1, AtLeuD2 | Forms functional IPMI with the large subunit for glucosinolate biosynthesis. | Methionine Chain Elongation |

| Isopropylmalate Isomerase (Small Subunit) | AtLeuD3 | Forms functional IPMI with the large subunit for leucine biosynthesis. | Leucine Biosynthesis |

Oxidative Decarboxylation of 3-Alkylmalate Derivatives

Following isomerization, the resulting 3-alkylmalate derivative undergoes oxidative decarboxylation to yield a 2-oxo acid that is elongated by one methylene group. mdpi.comnih.gov This reaction is a key step in both methionine chain elongation and leucine biosynthesis. researchgate.netnih.gov Specifically, in the context of methionine chain elongation, 3-(2′-methylthio)ethylmalate is converted to this compound. nih.govnih.gov This reaction is analogous to the conversion of 3-isopropylmalate to 4-methyl-2-oxovalerate in the leucine biosynthesis pathway. nih.govnih.gov

The process of chain elongation for methionine-derived glucosinolates is an iterative cycle. nih.gov It begins with the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoate. nih.gov This is followed by three core steps: condensation with acetyl-CoA, isomerization, and oxidative decarboxylation. nih.govresearchgate.net The end product of this cycle is a new 2-oxo acid with an additional methylene group. nih.govnih.gov

Isopropylmalate Dehydrogenase Activity

The enzyme responsible for the oxidative decarboxylation of 3-alkylmalate derivatives is 3-isopropylmalate dehydrogenase (IPMDH). nih.govnih.gov In Arabidopsis thaliana, there are three isoforms of this enzyme: AtIPMDH1, AtIPMDH2, and AtIPMDH3. nih.govnih.gov While all three isoforms can catalyze the conversion of 3-isopropylmalate to 4-methyl-2-oxovalerate, they exhibit functional specialization. nih.gov

AtIPMDH1 plays a predominant role in the methionine chain-elongation pathway required for the biosynthesis of aliphatic glucosinolates. nih.govnih.gov Conversely, AtIPMDH2 and AtIPMDH3 are primarily involved in leucine biosynthesis. nih.govnih.gov The evolution of the glucosinolate biosynthetic enzyme from IPMDH is thought to have resulted from a single amino acid substitution that altered its substrate specificity. nih.govnih.gov This highlights how a key enzyme has been adapted for a specialized metabolic pathway.

| Enzyme | Gene (A. thaliana) | Primary Function | Pathway |

| Isopropylmalate Dehydrogenase 1 | AtIPMDH1 | Oxidative decarboxylation in methionine chain elongation. | Methionine Chain Elongation |

| Isopropylmalate Dehydrogenase 2 | AtIPMDH2 | Oxidative decarboxylation in leucine biosynthesis. | Leucine Biosynthesis |

| Isopropylmalate Dehydrogenase 3 | AtIPMDH3 | Oxidative decarboxylation in leucine biosynthesis. | Leucine Biosynthesis |

Subsequent Elongation Cycles Involving this compound

The formation of this compound is not the endpoint of the methionine chain elongation pathway. This 2-oxo acid can undergo further cycles of elongation, with each cycle adding an additional methylene group to the side chain. nih.govnih.govresearchgate.net The newly formed 2-oxo acid can either be transaminated to form the corresponding amino acid, such as homomethionine, or it can re-enter the chain elongation cycle. nih.gov This iterative process allows for the synthesis of a diverse array of aliphatic glucosinolates with side chains of varying lengths, from C3 to C8. nih.gov The initial condensation of this compound with acetyl-CoA in the subsequent cycle is catalyzed by a methylthioalkylmalate synthase (MAM1 or MAM3). nih.gov

Evolutionary Relationship to Branched-Chain Amino Acid Biosynthesis

The biosynthesis pathway for methionine chain elongation, which produces this compound, is believed to have evolved from the primary metabolic pathway of branched-chain amino acid biosynthesis, specifically that of leucine. nih.govresearchgate.netnih.gov This evolutionary link is evident in the remarkable similarity of the reaction sequences and the homology of the enzymes involved in both pathways. nih.govresearchgate.net

Both pathways share a three-step process for chain elongation:

Condensation of a 2-oxo acid with acetyl-CoA.

Isomerization of the resulting 2-malate derivative to a 3-malate derivative.

Oxidative decarboxylation of the 3-malate derivative to yield an elongated 2-oxo acid. nih.gov

The enzymes that catalyze these steps in methionine chain elongation are homologous to those in leucine biosynthesis. nih.govresearchgate.net For instance, methylthioalkylmalate synthase (MAM) in glucosinolate biosynthesis is homologous to isopropylmalate synthase (IPMS) in leucine biosynthesis. researchgate.net Similarly, the isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH) enzymes have homologous counterparts that are active in both pathways. nih.govresearchgate.net This suggests that the genes for the enzymes in the methionine chain elongation pathway arose from gene duplication events of the genes involved in leucine biosynthesis, followed by functional divergence and specialization. nih.govnih.gov

| Methionine Chain Elongation Enzyme | Leucine Biosynthesis Homolog | Reaction Step |

| Methylthioalkylmalate Synthase (MAM) | Isopropylmalate Synthase (IPMS) | Condensation |

| Isopropylmalate Isomerase (IPMI) | Isopropylmalate Isomerase (IPMI) | Isomerization |

| Isopropylmalate Dehydrogenase (IPMDH) | Isopropylmalate Dehydrogenase (IPMDH) | Oxidative Decarboxylation |

Metabolic Fates and Downstream Processes Involving 5 Methylthio 2 Oxopentanoate

Transamination to Chain-Elongated Methionine Derivatives

The primary metabolic transformation of 5-Methylthio-2-oxopentanoate is its conversion via transamination into the corresponding chain-elongated methionine derivative, homomethionine. nih.gov This reaction is a critical step in the methionine chain elongation cycle, a pathway that systematically adds methylene (B1212753) groups to the methionine side chain, generating a series of homologous amino acids. researchgate.net this compound represents the keto acid precursor to homomethionine, which has one additional CH₂ group compared to methionine. This transamination is not an isolated event but part of a larger network connecting primary amino acid metabolism with the synthesis of complex secondary compounds. nih.gov

Role of Branched-Chain Aminotransferases (BCAT3, BCAT4)

In Arabidopsis thaliana, the transamination steps of the methionine chain elongation pathway are catalyzed by members of the branched-chain aminotransferase (BCAT) family. nih.govnih.gov Research has identified two key enzymes, BCAT3 and BCAT4, as having distinct but interconnected roles in this process.

BCAT3 (Branched-Chain Aminotransferase 3) is the primary enzyme responsible for catalyzing the terminal steps of the short-chain elongation process. nih.govnih.gov It facilitates the conversion of this compound (MTOP) and 6-methylthio-2-oxohexanoate (MTOH) into their respective amino acid derivatives, homomethionine and dihomomethionine. nih.gov Located in the plastids, BCAT3 is not exclusively dedicated to glucosinolate biosynthesis; it also participates in the biosynthesis of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine, demonstrating its role at the interface of primary and secondary metabolism. nih.govnih.gov

BCAT4 (Branched-Chain Aminotransferase 4) catalyzes the initial transamination of methionine to 4-methylthio-2-oxobutanoate (B1231810) (MTOB), the committed step that initiates the entire chain elongation pathway. nih.govmdpi.com While BCAT4's main role is at the entry point of the cycle, studies on knockout mutants have revealed that BCAT3 can partially compensate for the loss of BCAT4 function, indicating a degree of functional overlap and metabolic flexibility. nih.govnih.gov However, BCAT4 shows higher efficiency with methionine and its immediate derivatives compared to BCAT3. nih.gov

Kinetic Characterization of Aminotransferase Activity

The functional roles of these aminotransferases are supported by in vitro enzymatic assays that characterize their substrate preferences and reaction kinetics. These studies reveal that while the enzymes can act on multiple substrates, they exhibit different efficiencies, which dictates their primary metabolic function.

BCAT3 demonstrates broad substrate specificity, with the highest activity observed for the keto acids of branched-chain amino acids. nih.gov However, it also shows substantial activity with intermediates of the methionine chain elongation pathway. nih.govnih.gov When tested with this compound (MTOP), BCAT3 showed significant converting activity. Its relative activity with MTOP was 109% (at a concentration of 0.1 mM) and 112% (at 2 mM) compared to its activity with 4-methylthio-2-oxobutanoate (MTOB), which was set as the 100% reference. nih.gov This confirms that MTOP is a viable and efficiently used substrate for BCAT3 in vivo.

The table below summarizes the kinetic parameters for Arabidopsis thaliana BCAT3 with various keto acid substrates, illustrating its dual function in BCAA and glucosinolate biosynthesis.

| Substrate | Abbreviation | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | Relative Activity (%) (at 2 mM) |

| 4-Methyl-2-oxopentanoate | 4MOP | 0.14 | 27.42 | 353 |

| 3-Methyl-2-oxopentanoate | 3MOP | 0.14 | 13.33 | 328 |

| 3-Methyl-2-oxobutanoate | 3MOB | 1.38 | 14.79 | 136 |

| This compound | MTOP | N/A | N/A | 112 |

| 4-Methylthio-2-oxobutanoate | MTOB | 1.92 | 21.01 | 100 |

| 6-Methylthio-2-oxohexanoate | MTOH | N/A | N/A | 86 |

| Data sourced from in vitro studies on recombinant Arabidopsis thaliana BCAT3. nih.gov Relative activity is benchmarked against MTOB. |

In contrast, kinetic analysis of BCAT4 shows it has a much higher affinity for methionine (Km = 0.93 mM) than for leucine (Km = 4.86 mM), underscoring its specialization in initiating the methionine chain elongation pathway. nih.gov

Contribution to Glucosinolate Core Structure Biosynthesis

The metabolic pathway involving this compound is a prerequisite for the formation of a specific subset of glucosinolates. Glucosinolate biosynthesis is broadly divided into three phases: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. mdpi.com

The transamination of this compound to homomethionine falls squarely within the first phase: side-chain elongation. researchgate.net Once homomethionine is synthesized, it serves as the direct precursor that enters the second phase of the pathway. researchgate.net In this core synthesis phase, the homomethionine molecule is converted through a series of enzymatic steps into its corresponding glucosinolate. This involves its conversion to an aldoxime, followed by the addition of a sulfur donor to form a thiohydroximate, which is then glucosylated and subsequently sulfated to yield the final glucosinolate core structure. mdpi.com

Therefore, the metabolism of this compound is a critical upstream event that supplies the necessary chain-elongated amino acid substrate for the biosynthesis of short-chain aliphatic glucosinolates, such as those derived from homomethionine. nih.govnih.gov Without the efficient conversion of this compound, the production of this class of defensive compounds would be significantly impaired.

Enzymology of 5 Methylthio 2 Oxopentanoate Metabolism

Characterization of Methylthioalkylmalate Synthases (MAMs)

Methylthioalkylmalate synthases (MAMs) are central to the diversification of glucosinolates in Brassicaceae species. nih.govfrontiersin.org They catalyze the initial and committing step in the side-chain elongation of methionine-derived aliphatic glucosinolates. nih.govnih.gov This process involves a recursive three-step cycle that adds a methylene (B1212753) group to a 2-oxo acid, leading to a series of elongated 2-oxo acids. nih.gov The number of elongation cycles catalyzed by MAMs ultimately determines the side chain length of the resulting glucosinolates. nih.gov

Phylogenetic analyses indicate that MAMs have evolved from isopropylmalate synthases (IPMSs), which are involved in leucine (B10760876) biosynthesis. frontiersin.orgnih.gov This evolutionary relationship has been a subject of significant research, focusing on the protein sequence and structural changes that led to the neofunctionalization of MAMs. oup.com In the plant Arabidopsis thaliana, multiple MAM genes exist, and variations in their number among different accessions contribute to the diversity of glucosinolate profiles. nih.gov

Enzyme Classification and Mechanisms (EC 2.3.3.17)

The systematic name for this enzyme is acetyl-CoA:ω-(methylsulfanyl)-2-oxoalkanoate C-acetyltransferase. qmul.ac.ukenzyme-database.org The reaction it catalyzes is as follows:

an ω-(methylsulfanyl)-2-oxoalkanoate + acetyl-CoA + H₂O → a 2-[ω-(methylsulfanyl)alkyl]malate + CoA qmul.ac.uk

This reaction is the first committed step in the side-chain elongation cycle of methionine-derived glucosinolates. nih.gov The product, a substituted 2-malate derivative, then undergoes isomerization and oxidative decarboxylation to form an elongated 2-oxo acid, which can either enter another round of elongation or be converted into the core glucosinolate structure. nih.gov

Substrate Specificity and Catalytic Efficiency

The substrate specificity of MAMs is a key determinant of the diversity of aliphatic glucosinolates. nih.gov Different MAM enzymes exhibit preferences for 2-oxo acid substrates of varying chain lengths, which dictates whether the product of a given elongation cycle will proceed to further elongation or be channeled into the synthesis of the core glucosinolate structure. nih.gov

In Arabidopsis thaliana, two main forms of the enzyme, MAM1 and MAM3, have been characterized. MAM1 is known to catalyze only the first two rounds of methionine chain elongation, while MAM3 can catalyze all six cycles, leading to the formation of L-hexahomomethionine. genome.jpqmul.ac.ukexpasy.org

Studies on Brassica juncea have revealed multiple MAMs with differing expression profiles and preferences for 2-oxo acid substrates. nih.gov For instance, while several B. juncea MAM proteins and AtMAM1 show comparable catalytic efficiencies with the initial substrate 4-methylthio-2-oxobutanoate (B1231810) (4MTOB), there are significant differences with longer-chain substrates like 5-methylthio-2-oxopentanoate (5MTOP). nih.gov Specifically, BjMAM1-A and BjMAM1-B are significantly more efficient with 5MTOP compared to other B. juncea MAMs and AtMAM1. nih.gov

Mutational studies have been instrumental in identifying key amino acid residues that influence substrate specificity and catalytic efficiency. For example, in BjMAM1-A, mutating specific residues to those found in BjMAM2-A led to significant changes in kinetic parameters. The E223Q and A253N mutations drastically reduced the catalytic efficiency with 5MTOP. nih.gov The A253N mutation, in particular, shifted the substrate preference from favoring 5MTOP towards 4MTOB. nih.gov

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

|---|---|---|---|---|

| Wild Type | 4MTOB | 3.5 ± 0.3 | 1.8 ± 0.04 | 0.51 |

| 5MTOP | 8.6 ± 1.1 | 1.5 ± 0.05 | 0.17 | |

| V182L | 4MTOB | 4.1 ± 0.9 | 1.5 ± 0.07 | 0.37 |

| 5MTOP | 11.1 ± 1.2 | 1.3 ± 0.04 | 0.12 | |

| E223Q | 4MTOB | 54.3 ± 4.5 | 1.6 ± 0.05 | 0.03 |

| 5MTOP | 13.5 ± 1.1 | 0.02 ± 0.001 | 0.001 | |

| A253N | 4MTOB | 51.6 ± 3.4 | 1.1 ± 0.03 | 0.02 |

| 5MTOP | 169.8 ± 17.1 | 0.2 ± 0.01 | 0.001 | |

| P255A | 4MTOB | 1.9 ± 0.3 | 1.4 ± 0.03 | 0.74 |

| 5MTOP | 8.1 ± 0.7 | 1.1 ± 0.02 | 0.14 |

Structural Basis of Substrate Recognition

The three-dimensional structure of MAMs provides critical insights into the mechanisms of substrate recognition and catalysis. The crystal structure of Brassica juncea MAM1-A has been solved at 2.1 Å resolution, revealing key active site residues that control specificity for different 2-oxo substrates and determine the side chain length of aliphatic glucosinolates. nih.govwustl.edu

Structural analysis and protein modeling of MAM1 from A. thaliana have identified polymorphic residues that are likely to interact with the 2-oxo acid substrate. nih.gov Site-directed mutagenesis of these residues has confirmed their importance in determining the product profile. portlandpress.com For instance, combining two specific substitutions in MAM1 enabled it to increase the number of methionine elongation rounds from three to four. portlandpress.com

The evolution of MAMs from IPMSs involved significant changes in protein structure. oup.com Research has shown that the loss of the C-terminal domain of Arabidopsis IPMS, along with exchanges of active-site residues, increases MAM activity by altering substrate specificity, allosteric inhibition, and cofactor preference. oup.com

Isopropylmalate Isomerases (IPMI)

Isopropylmalate isomerases (IPMI) are another class of enzymes essential for the chain elongation of methionine-derived glucosinolates. They catalyze the isomerization of the 2-malate derivative formed by MAMs into a 3-malate derivative. researchgate.net This isomerization is a crucial step that precedes the oxidative decarboxylation to produce an elongated 2-oxo acid. nih.gov

Enzyme Classification and Reaction Mechanisms

The reactions are as follows: (1a) (2R,3S)-3-isopropylmalate ⇌ 2-isopropylmaleate + H₂O (1b) 2-isopropylmaleate + H₂O ⇌ (2S)-2-isopropylmalate qmul.ac.uk

This enzyme is part of the leucine biosynthesis pathway in many organisms. qmul.ac.uk In the context of glucosinolate biosynthesis, it acts on the methylthioalkylmalate products of the MAM-catalyzed reaction.

Heterodimeric Enzyme Complexes

In bacteria, archaea, and plants like Arabidopsis, IPMI exists as a heterodimeric enzyme complex. nih.govnih.gov This complex is composed of a large subunit (LeuC) and a small subunit (LeuD). proteopedia.orgnih.gov Both subunits are required for the catalytic activity of the enzyme. nih.gov

In Arabidopsis thaliana, the genome encodes one large subunit (AtLeuC) and three small subunits (AtLeuD1, AtLeuD2, and AtLeuD3). nih.gov AtLeuC physically interacts with the AtLeuD proteins to form functional IPMI enzymes, which are localized in the chloroplasts. nih.gov

Functional studies have shown a degree of specialization among the small subunits. AtLeuD1 and AtLeuD2 have been shown to function redundantly in the biosynthesis of aliphatic glucosinolates. In contrast, AtLeuD3 does not appear to be involved in this pathway but is essential for leucine biosynthesis, as indicated by the lethal phenotype of atleud3 mutants. nih.gov This suggests a functional divergence of the IPMI small subunits to serve distinct roles in primary and secondary metabolism.

Isopropylmalate Dehydrogenases (IPMDH)

Isopropylmalate dehydrogenase (IPMDH) is an enzyme that participates in the biosynthesis of leucine and methionine-derived glucosinolates in plants. nih.govnih.gov It belongs to the isopropylmalate dehydrogenase family of enzymes. wikipedia.org In the context of this compound metabolism, a related enzyme, 3-(2′-methylthio)ethylmalate dehydrogenase, which evolved from IPMDH, catalyzes the oxidative decarboxylation of 3-(2′-methylthio)ethylmalate to produce this compound. nih.gov This evolution highlights the adaptation of enzymes from primary metabolism for specialized metabolic pathways. nih.gov

Enzyme Classification and Oxidative Decarboxylation

Isopropylmalate dehydrogenase is classified under EC number 1.1.1.85. wikipedia.org It is mechanistically related to isocitrate dehydrogenase (EC 1.1.1.41 and EC 1.1.1.42) and tartrate dehydrogenase (EC 1.1.1.93). ebi.ac.uk A key feature of these enzymes is their ability to decarboxylate the substrate they oxidize. ebi.ac.uk The catalytic process of IPMDH requires a magnesium ion (Mg2+) for its activity. ebi.ac.uk

The reaction mechanism is understood to be a two-step process: ebi.ac.uk

Dehydrogenation: The reaction begins with the deprotonation of the 2-hydroxy group of the substrate, followed by a hydride transfer to NAD+, forming a carbonyl group at the alpha-carbon. ebi.ac.uk

Decarboxylation: The resulting intermediate is unstable and rapidly loses the beta-carboxylate group. ebi.ac.uk This decarboxylation step has been shown to proceed with retention of configuration at the C-3 position of the substrate. rsc.org

In the biosynthesis of methionine-derived glucosinolates, an IPMDH-like enzyme catalyzes the oxidation and decarboxylation of 3-(2′-methylthio)ethylmalate to yield this compound. nih.gov

Branched-Chain Aminotransferases (BCATs)

Branched-chain aminotransferases (BCATs) are enzymes that play a crucial role in the metabolism of branched-chain amino acids (BCAAs). wikipedia.org These enzymes are involved in both the synthesis and degradation of essential amino acids such as leucine, isoleucine, and valine. wikipedia.org In the context of this compound metabolism, BCATs are involved in the transamination step that can lead to the formation of methionine derivatives. nih.gov They are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes. frontiersin.org

Enzyme Classification (EC 2.6.1.42, EC 2.6.1.88)

Branched-chain aminotransferases are primarily classified under the Enzyme Commission (EC) number EC 2.6.1.42 . wikipedia.orgexpasy.org As the name suggests, enzymes in this class catalyze the transfer of an amino group from a branched-chain amino acid to an α-keto acid. wikipedia.org The typical reaction involves the conversion of BCAAs and α-ketoglutarate into branched-chain α-keto acids and glutamate (B1630785). wikipedia.org

These enzymes are also classified under EC 2.6.1.88 , designating them as methionine transaminases. uniprot.orggenome.jp This dual classification highlights their ability to act on substrates other than the canonical branched-chain amino acids.

Substrate Promiscuity and Dual Functionality in Metabolism

BCATs exhibit considerable substrate promiscuity, enabling them to participate in various metabolic pathways beyond BCAA catabolism. frontiersin.orguniprot.org This broad substrate specificity allows them to act on a range of amino and α-keto acids. frontiersin.org For instance, in plants, BCATs are integral to the methionine chain elongation cycle required for the synthesis of aliphatic glucosinolates. uniprot.org

Their dual functionality is evident in their ability to catalyze the transamination of intermediates in the glucosinolate pathway. uniprot.org Specifically, they can convert 5-methylthiopentyl-2-oxo acid to its corresponding methionine derivative, homomethionine. uniprot.org This demonstrates that the function of BCATs is not limited to primary metabolism but extends to specialized secondary metabolic pathways. uniprot.org The substrate specificity of these enzymes can be influenced by subtle changes, such as single amino acid substitutions within the active site, which can dramatically alter their catalytic efficiency towards different substrates. frontiersin.org

| Substrate | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) |

| 4-methyl-2-oxopentanoate (4MOP) | 0.14 mM | 27.42 µmol/min/mg |

| (S)-3-methyl-2-oxopentanoate (3MOP) | 0.14 mM | 13.33 µmol/min/mg |

| 3-methyl-2-oxobutanoate (3MOB) | 1.38 mM | 14.79 µmol/min/mg |

| 2-oxo-4-methylthiobutanoate (MTOB) | 1.92 mM | 21.01 µmol/min/mg |

Genetic and Molecular Regulation of 5 Methylthio 2 Oxopentanoate Pathways

Gene Families Encoding Metabolic Enzymes

The conversion of 5-methylthio-2-oxopentanoate (also known as 4-methylthio-2-oxobutyrate or KMBA) to methionine is a critical step in the methionine salvage pathway. nih.govnih.gov This transamination reaction is not catalyzed by a single, dedicated enzyme but rather by a group of enzymes with broader substrate specificities, primarily belonging to the aminotransferase family. nih.gov

In the eukaryotic model organism Saccharomyces cerevisiae (yeast), several gene families have been identified to encode enzymes with 4-methylthio-2-oxobutyrate transaminase activity. The primary contributors are the aromatic amino acid transaminases, encoded by the genes ARO8 and ARO9, and the branched-chain amino acid transaminases, encoded by BAT1 and BAT2. nih.gov These enzymes facilitate the transfer of an amino group from a donor molecule, such as an aromatic or branched-chain amino acid, to this compound, thereby regenerating methionine. nih.gov Notably, Bat2p has demonstrated a broader specificity, utilizing not only branched-chain amino acids but also proline, lysine, tyrosine, and glutamate (B1630785) as amino donors. nih.gov

The broader methionine salvage pathway, which produces this compound, involves a series of enzymatic steps. Key enzymes and their corresponding genes in yeast include:

5'-methylthioadenosine phosphorylase (Meu1p): Encoded by the MEU1 gene, this enzyme is involved in the initial steps of the pathway. nih.gov

5'-methylthioribose-1-phosphate isomerase (Mri1p): The MRI1 gene encodes this isomerase. nih.gov

5'-methylthioribulose-1-phosphate dehydratase (Mde1p): This enzyme is encoded by the MDE1 gene. nih.gov

2,3-dioxomethiopentane-1-phosphate enolase/phosphatase (Utr4p): The UTR4 gene product catalyzes this step. nih.gov

Aci-reductone dioxygenase (Adi1p): This enzyme is encoded by the ADI1 gene. nih.gov

In other organisms, variations in the enzymatic machinery exist. For instance, in Bacillus subtilis, the enzyme MtnK, a kinase, is involved in the phosphorylation of 5'-methylthioribose (MTR). nih.gov Some organisms, like Tetrahymena thermophila, exhibit gene fusion events, where the genes for dehydratase (mtnB) and dioxygenase (mtnD) are fused into a single MtnBD protein. nih.govresearchgate.net This fusion protein is remarkably multifunctional, capable of performing steps that require three separate enzymes in yeast. nih.gov

Table 1: Key Gene Families in the Methionine Salvage Pathway

| Enzyme Function | Gene (S. cerevisiae) | Gene Family |

| 4-Methylthio-2-oxobutyrate Transaminase | ARO8, ARO9 | Aromatic Amino Acid Transaminases |

| 4-Methylthio-2-oxobutyrate Transaminase | BAT1, BAT2 | Branched-Chain Amino Acid Transaminases |

| 5'-methylthioadenosine phosphorylase | MEU1 | Phosphorylases |

| 5'-methylthioribose-1-phosphate isomerase | MRI1 | Isomerases |

| 5'-methylthioribulose-1-phosphate dehydratase | MDE1 | Dehydratases |

| 2,3-dioxomethiopentane-1-phosphate enolase/phosphatase | UTR4 | Enolase/Phosphatase |

| Aci-reductone dioxygenase | ADI1 | Dioxygenases |

Transcriptional Regulation and Expression Profiles

The expression of genes involved in the this compound pathways is tightly regulated at the transcriptional level to maintain metabolic homeostasis. nih.gov This regulation ensures that the enzymes are synthesized in response to cellular needs and the availability of substrates. The intricate control of these pathways is crucial, as evidenced by the link between altered transcription factor function and the development of metabolic diseases. nih.gov

In yeast, the expression of the aminotransferase genes ARO8 and ARO9 is influenced by the availability of their respective substrates, the aromatic amino acids. Similarly, the expression of BAT1 and BAT2 is linked to the levels of branched-chain amino acids. This substrate-inducible expression allows the cell to efficiently channel amino groups for methionine salvage when these amino acids are abundant.

The broader metabolic context, including the regulation of one-carbon metabolism, also plays a significant role. creative-proteomics.com The methionine cycle, which is interconnected with the salvage pathway, is influenced by the availability of cofactors such as vitamin B12 and folate derivatives. creative-proteomics.comyoutube.com For instance, methionine synthase, an enzyme that regenerates methionine from homocysteine, requires methylcobalamin (B1676134) (a form of vitamin B12) as a cofactor. creative-proteomics.com The cellular redox state and the availability of NADPH can also influence the activity of enzymes like methionine adenosyltransferase reductase (MTRR), which is crucial for sustaining the synthesis of S-adenosylmethionine (SAM). creative-proteomics.com

Furthermore, epigenetic mechanisms, such as DNA and histone methylation, are emerging as key regulators of metabolic gene expression. nih.gov These modifications can influence the accessibility of gene promoters to transcription factors, thereby modulating gene expression levels. For example, changes in the methylation status of the promoter for PGC-1α, a transcriptional coactivator, have been linked to altered insulin (B600854) secretion and type 2 diabetes. nih.gov

Evolutionary Dynamics of Gene Duplication and Neofunctionalization

Gene duplication is a major driving force in the evolution of metabolic pathways, providing the raw genetic material for the emergence of new enzyme functions (neofunctionalization) or the partitioning of ancestral functions (subfunctionalization). puruggananlab.orgnih.gov The gene families involved in the metabolism of this compound have been shaped by such evolutionary events.

The presence of multiple aminotransferase genes (ARO8, ARO9, BAT1, BAT2) in yeast with overlapping substrate specificities for this compound is a likely outcome of gene duplication events. nih.gov This redundancy provides robustness to the methionine salvage pathway, ensuring its continued function even if one of the genes is lost or inactivated. Over evolutionary time, duplicated genes can diverge in their regulatory sequences and coding regions, leading to subtle differences in their expression patterns and catalytic properties.

The evolution of gene families like the MADS-box genes in plants provides a well-studied example of how gene duplication and subsequent divergence can lead to a proliferation of new functions. puruggananlab.org A similar process is likely to have contributed to the diversity of enzymes in the methionine salvage pathway across different species.

Gene fusion events, as observed in Tetrahymena thermophila with the mtnBD gene, represent another significant evolutionary mechanism. nih.govresearchgate.net The fusion of two or more genes can create a multifunctional enzyme that catalyzes multiple steps in a pathway. This can offer a selective advantage by increasing catalytic efficiency and ensuring the coordinated expression of sequential enzymatic activities. researchgate.net

The evolutionary fate of duplicated genes is influenced by a balance of selective pressures. nih.gov While many duplications are detrimental and quickly lost, some can be maintained if they provide a beneficial increase in protein dosage or if the duplicated copies acquire new, advantageous functions. nih.govnih.gov The study of heterogeneous duplications, where divergent alleles of a single locus are combined, reveals the complex interplay between environmental factors, fitness costs, and the potential for new adaptive traits to emerge. nih.gov

The analysis of regulatory networks reveals that whole-genome duplications have had a profound impact on the architecture of gene regulation. These large-scale events can lead to the expansion of entire gene families and the rewiring of transcriptional circuits, contributing to the evolutionary innovation of metabolic pathways.

Cellular and Subcellular Compartmentalization of 5 Methylthio 2 Oxopentanoate Metabolism

Plastidic Localization of Chain Elongation Cycles

The chain elongation of methionine, a precursor to 5-methylthio-2-oxopentanoate, is a critical process in the biosynthesis of aliphatic glucosinolates and occurs within the plastids. nih.gov This pathway involves a recurring three-step cycle that extends the carbon chain of a 2-oxo acid derived from methionine. nih.gov

The process begins with the condensation of acetyl-CoA with the 2-oxo acid, followed by an isomerization step and culminating in an oxidative decarboxylation that yields a new 2-oxo acid with an additional methylene (B1212753) group. nih.gov This cycle can be repeated to generate 2-oxo acids of varying chain lengths. nih.gov For instance, the oxidative decarboxylation of a 3-alkylmalic acid derivative produces this compound (MTOP), which is a 2-keto acid with one additional carbon in its side chain compared to its precursor. nih.gov

Several key enzymes involved in this chain elongation process have been localized to the plastids. These include isopropylmalate isomerases (IPMI) and isopropylmalate dehydrogenase (IPMDH), which are also involved in leucine (B10760876) biosynthesis. nih.govnih.gov Studies in Arabidopsis thaliana have identified that IPMI1, IPMI2, and IPMDH1 are targeted to plastids. nih.gov Furthermore, research suggests the formation of protein complexes between IPMI and IPMDH, which may facilitate substrate channeling and enhance the efficiency of the metabolic pathway. nih.gov The retention of a high level of ¹⁵N in the final products of this pathway suggests that the transamination reactions and the chain elongation cycle are localized within the same subcellular compartment, further supporting the central role of the plastid. nih.gov

Cytosolic Involvement in Initial Transamination Steps

While the chain elongation of methionine-derived 2-oxo acids occurs in the plastids, the initial steps of the methionine salvage pathway, which can lead to the formation of methionine precursors, are primarily cytosolic. reactome.orgresearchgate.net This pathway recycles 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis, back to methionine. nih.gov

The methionine salvage pathway consists of several enzymatic reactions that occur in the cytosol of eukaryotic cells. researchgate.net This pathway ultimately produces 4-methylthio-2-oxobutyrate (KMBA), the ketoacid precursor of methionine, which is then transaminated to form methionine. nih.govnih.gov The final transamination step is carried out by transaminases that are active in amino acid biosynthesis. nih.gov

In the context of glucosinolate biosynthesis, the precursor amino acid, such as methionine, first undergoes transamination to form the corresponding 2-oxo acid. researchgate.net This initial transamination is a critical step that commits the molecule to the chain elongation pathway. While the subsequent chain elongation is plastidic, the initial transamination can involve cytosolic enzymes. For example, in Arabidopsis thaliana, the branched-chain aminotransferase 4 (BCAT4) is a cytosolic enzyme that plays a role in the transamination of methionine. nih.gov

Transporter Mechanisms for 2-Oxo Acid Exchange (e.g., BAT5)

The spatial separation of metabolic steps between the cytosol and plastids necessitates the presence of specific transporters to shuttle intermediates across the plastidial membrane. The BAT5 (BILE ACID TRANSPORTER 5) protein, a member of the bile acid transporter family, has been identified as a key plastidic transporter involved in the biosynthesis of methionine-derived glucosinolates in Arabidopsis thaliana. nih.gov

BAT5 is localized to the plastid and is crucial for the transport of chain-elongated 2-keto acids. nih.gov Experimental evidence from feeding studies with different chain-length 2-keto acids and amino acids supports the role of BAT5 in transporting these molecules into the plastid for further processing. nih.gov Specifically, BAT5 is believed to mediate the transport of this compound (MTOP) and other chain-elongated 2-keto acids. nih.gov

Analytical Methodologies for 5 Methylthio 2 Oxopentanoate

Chromatographic Separation Techniques

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 5-Methylthio-2-oxopentanoate and related metabolites. These methods separate complex mixtures, allowing for the precise identification and quantification of individual compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like this compound, a chemical derivatization step is typically required to increase their volatility. This often involves silylation, which converts polar functional groups into less polar and more volatile silyl (B83357) ethers and esters.

In a typical GC-MS workflow for metabolomic analysis, metabolites are first extracted from a biological matrix. nih.gov The extract is then derivatized before being injected into the gas chromatograph. Compounds are separated based on their boiling points and interactions with the capillary column. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov GC-MS has been successfully applied to detect a wide range of water-soluble metabolites in tissue samples. nih.gov The use of microextraction techniques prior to GC-MS analysis can significantly reduce matrix effects and improve the reliability of results for complex samples like serum. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for analyzing polar and thermally labile metabolites like this compound because it typically does not require derivatization. This technique offers high sensitivity and specificity, making it ideal for detecting low-abundance compounds in complex biological samples. researchgate.netnih.gov

A validated LC-MS/MS method was developed for the absolute quantification of 5'-deoxy-5'-methylthioadenosine (MTA), the direct precursor to this compound in the methionine salvage pathway. nih.gov This method utilizes a stable isotope-labeled version of MTA as an internal standard to ensure high accuracy. The analysis is performed using liquid chromatography to separate the analyte from other components in cell extracts or culture media, followed by electrospray ionization and detection with a tandem mass spectrometer. nih.gov Such methods are noted for their excellent reliability, repeatability, and precision. researchgate.net LC-MS/MS is also widely used for the analysis of phytocompounds in plant extracts and for investigating epigenetic modifications by quantifying molecules like 5-methyl-2'-deoxycytidine. phcogj.comnih.gov

Enzyme Activity Assays for Pathway Intermediates

Enzyme activity assays are essential for studying the kinetics and regulation of metabolic pathways. For the methionine salvage pathway, these assays can measure the function of specific enzymes by monitoring the consumption of substrates or the formation of products, including intermediates related to this compound.

Spectrophotometric assays provide a convenient and continuous method for measuring enzyme activity. These assays are designed so that the enzymatic reaction produces a chromogenic product, which absorbs light at a specific wavelength. The change in absorbance over time is directly proportional to the enzyme's activity.

For example, a continuous spectrophotometric assay has been developed for methionine aminopeptidases, enzymes involved in methionine metabolism. In one coupled-enzyme approach, the cleavage of a specific substrate (Met-Pro-p-nitroanilide) by the target enzyme produces an intermediate that is rapidly hydrolyzed by a second enzyme, releasing the chromogenic product p-nitroaniline. The reaction can be monitored continuously by measuring the increase in absorbance at 405 nm. nih.gov These types of assays are sensitive, rapid, and suitable for high-throughput screening of enzyme inhibitors. nih.gov

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of metabolites, lipids, and proteins directly in tissue sections without the need for labels or antibodies. researchgate.netmdpi.com This provides invaluable information on the localization of metabolic activity within the complex architecture of tissues. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are used to generate mass spectra from discrete spots across a sample, creating a molecular map. researchgate.netrsc.org

By combining MSI with stable isotope labeling, it is possible to trace the flow of metabolites through specific pathways and quantify metabolic fluxes in different regions of a tissue. nih.govnih.gov This approach allows researchers to map not only the abundance of pathway intermediates like this compound but also their rates of synthesis and consumption. For instance, this has been used to reveal increased fatty acid synthesis flux in glioma relative to surrounding healthy brain tissue, demonstrating the power of MSI to uncover metabolic heterogeneity in disease. nih.gov

Strategies for Quantitative Analysis and Detection Limits

Accurate quantification of this compound is critical for understanding its metabolic significance. The primary strategy for achieving accurate quantification, particularly with mass spectrometry-based methods, is the use of an internal standard.

The most robust internal standards are stable isotope-labeled analogues of the analyte of interest. These standards have nearly identical chemical and physical properties to the target compound but a different mass, allowing them to be distinguished by the mass spectrometer. They are added to the sample at a known concentration at the beginning of the sample preparation process, correcting for any analyte loss during extraction and for variations in instrument response. nih.gov

The sensitivity of modern analytical instruments allows for the detection of metabolites at very low concentrations. The Limit of Detection (LOD) is the lowest quantity of a substance that can be distinguished from the absence of that substance, while the Lower Limit of Quantification (LLOQ) is the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.

The table below presents examples of detection limits achieved for related metabolites using chromatographic methods, illustrating the high sensitivity of these techniques.

Interactive Table: Detection Limits in Metabolite Analysis

| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LLOQ) | Source(s) |

|---|---|---|---|---|---|

| LC-MS/MS | 5'-deoxy-5'-methylthioadenosine (MTA) | Cell Extracts & Media | 62.5 pM | 2 nM | nih.gov |

| GC-MS | Tryptophan Metabolites | Serum & Cerebrospinal Fluid | 0.2–0.4 µM | 0.4–0.5 µM | nih.gov |

These examples demonstrate that LC-MS/MS, in particular, can achieve picomolar to nanomolar detection limits, making it exceptionally well-suited for quantifying low-abundance intermediates in metabolic pathways. nih.gov Methods are validated to ensure linearity, with correlation coefficients typically exceeding 0.99, and to demonstrate high accuracy and precision. nih.govresearchgate.net

Isotopic Labeling Approaches for Metabolic Flux Analysis

The application of isotopic labeling for the metabolic flux analysis of this compound would primarily revolve around tracing the flow of carbon and potentially nitrogen and sulfur atoms from precursor molecules. The choice of isotopic tracer is critical and depends on the specific metabolic questions being addressed.

Potential Isotopic Tracers and Labeling Strategies:

A common strategy would be to use isotopically labeled methionine, the precursor to this compound in the salvage pathway. By feeding cells or organisms with methionine labeled at specific carbon or nitrogen positions, the incorporation of these labels into this compound can be monitored.

For instance, using [U-¹³C₅]-methionine (where all five carbon atoms are ¹³C) would result in a fully labeled this compound molecule. The detection of this M+5 isotopologue (a molecule with a mass five units higher than the unlabeled version) would confirm its synthesis from the provided methionine.

Alternatively, position-specific labeled methionine, such as [1-¹³C]-methionine or [methyl-¹³C]-methionine, could provide more detailed information about the specific biochemical reactions involved in the pathway.

Table 1: Potential Isotopic Tracers for Studying this compound Metabolism

| Isotopic Tracer | Expected Labeling in this compound | Metabolic Information Gained |

| [U-¹³C₅]-Methionine | M+5 | Overall flux from methionine to this compound. |

| [1-¹³C]-Methionine | M+1 (at the carboxyl carbon) | Flux through the initial transamination/deamination step. |

| [methyl-¹³C]-Methionine | M+1 (at the methylthio group) | Fate of the methyl group during the salvage pathway. |

| [¹⁵N]-Methionine | M+1 (if transamination occurs with an unlabeled amino group donor) | Nitrogen flux and transamination dynamics. |

Analytical Techniques for Detection:

The analysis of isotopically labeled this compound and related metabolites is typically performed using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for analyzing non-volatile and thermally labile compounds like α-keto acids. The sample is first separated by LC, and then the eluting compounds are ionized and their mass-to-charge ratio is determined by the mass spectrometer. By comparing the mass spectra of samples from labeled and unlabeled experiments, the incorporation of isotopes can be quantified.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, volatile derivatives of this compound would need to be prepared. This technique can offer high chromatographic resolution and sensitive detection.

Interpreting Labeling Patterns:

The distribution of different isotopologues (molecules of the same compound with different numbers of isotopic labels) provides a wealth of information. For example, by analyzing the relative abundance of M+1, M+2, etc., researchers can deduce the relative activities of different metabolic pathways contributing to the synthesis of this compound.

Challenges and Considerations:

A significant challenge in studying the metabolic flux of this compound is its relatively low intracellular concentration and its chemical instability. Therefore, sensitive analytical methods and careful sample handling are crucial for accurate measurements. Furthermore, the synthesis of specifically labeled this compound as an internal standard or tracer can be complex and costly.

While direct and detailed research on isotopic labeling for MFA of this compound is not abundant, the principles and techniques established for other metabolites, particularly within the methionine metabolic network, provide a solid foundation for its investigation. Future studies employing targeted isotopic tracing experiments will be instrumental in precisely quantifying the dynamics of this important metabolic intermediate.

Biological Roles and Significance of 5 Methylthio 2 Oxopentanoate in Organisms

Essential Role in Specialized Plant Metabolism (Glucosinolates)

5-Methylthio-2-oxopentanoate is a key intermediate in the specialized metabolic pathway of glucosinolate biosynthesis, particularly in plants belonging to the Brassicaceae family, such as Arabidopsis thaliana. nih.gov Glucosinolates are sulfur-rich secondary metabolites derived from amino acids that play crucial roles in plant defense. nih.govmdpi.com The biosynthesis of the most common group of glucosinolates in Arabidopsis begins with the chain elongation of the amino acid methionine. oup.com

This process involves a cyclical series of reactions that incrementally add methylene (B1212753) groups to the methionine side chain. nih.govnih.gov this compound is the ω-methylthio-2-oxo acid that serves as the direct precursor for the formation of C4 glucosinolates. oup.com The key enzymatic step is the condensation of this 2-oxo acid with acetyl-CoA, a reaction catalyzed by methylthioalkylmalate (MAM) synthases. oup.com Subsequent isomerization and oxidative decarboxylation reactions yield a new 2-oxo acid that is extended by one methylene group. This product can either undergo further elongation cycles or be transaminated to form an elongated amino acid, which then enters the core glucosinolate synthesis pathway. oup.comnih.gov

The enzyme MAM3 in Arabidopsis thaliana has been shown to catalyze the condensation step for various chain lengths, including the conversion of this compound to produce precursors for C4 glucosinolates. oup.com The evolution of this pathway is closely linked to primary metabolism, as MAM synthases are believed to have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. nih.gov While native IPMS enzymes have no activity with larger substrates like this compound, studies have shown that mutated versions of IPMS can gain the ability to convert it, highlighting the evolutionary path to this specialized metabolic function. nih.gov

Table 1: Kinetic Properties of Arabidopsis thaliana MAM3 with Various 2-Oxo Acid Substrates

| Substrate (Precursor for) | Apparent Km (μM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1 M-1) |

|---|---|---|---|

| 4-Methylthio-2-oxobutanoic acid (→C3 glucosinolates) | 26 ± 12 | 1.1 ± 0.3 | 42,300 |

| 5-Methylthio-2-oxopentanoic acid (→C4 glucosinolates) | 1.3 ± 0.6 | 2,730 | 1,495 ± 679 |

| 6-Methylthio-2-oxohexanoic acid (→C5 glucosinolates) | 2.5 ± 0.7 | 5,400 | 2,869 ± 768 |

| 8-Methylthio-2-oxooctanoic acid (→C7 glucosinolates) | 0.3 ± 0.1 | 1,280 | 364 ± 143 |

Data adapted from a study on MAM3 catalysis in Arabidopsis, highlighting its efficiency with various precursors of aliphatic glucosinolates. oup.com

Ecological Functions in Plant Defense Mechanisms

The significance of this compound in plant ecology stems directly from its role as a precursor to glucosinolates, which are integral components of a potent two-component chemical defense system in plants. nih.govplantae.org This system, often called the "mustard oil bomb," involves the interaction of glucosinolates with the enzyme myrosinase upon tissue damage, such as during herbivory or pathogen attack. nih.govmdpi.com

Intact glucosinolates and myrosinase are stored in separate compartments within the plant cell. When the tissue is disrupted, they come into contact, triggering the hydrolysis of the glucosinolate. mdpi.com This reaction releases glucose and an unstable aglycone, which then rearranges to form various biologically active compounds, most notably isothiocyanates, thiocyanates, and nitriles. nih.govresearchgate.net These degradation products are often toxic or repellent to a wide range of organisms, including insects, nematodes, fungi, and bacteria, thus providing the plant with a powerful chemical defense. nih.govresearchgate.net

As the precursor to C4 glucosinolates, this compound is indirectly responsible for producing the specific set of defense compounds derived from these particular glucosinolates. oup.com The diversity of glucosinolate structures, arising from different precursor amino acids and variations in side-chain length, allows for a spectrum of defensive capabilities. oup.com Therefore, the metabolic pathway that produces this compound is a critical upstream element of the plant's ability to defend itself against biotic stresses. mdpi.comnih.gov The accumulation of these specialized metabolites is a key strategy for plant adaptation and survival in their environment. nih.gov

Interdependence with Primary Amino Acid Metabolism

The biosynthesis of this compound is deeply intertwined with primary amino acid metabolism, specifically that of methionine. nih.govnih.gov Methionine is an essential amino acid involved in protein synthesis and is the starting point for the production of S-adenosylmethionine (AdoMet), a universal methyl group donor. nih.govresearchgate.net The pathway leading to this compound is essentially a modification and extension of the methionine metabolic network. oup.comnih.gov

The process begins with the deamination of methionine to form its corresponding 2-oxo acid, 4-methylthio-2-oxobutyrate. nih.gov This molecule then enters a chain-elongation cycle, which parallels the pathway for leucine biosynthesis. nih.gov In the first cycle of elongation, 4-methylthio-2-oxobutyrate is condensed with acetyl-CoA, isomerized, and oxidatively decarboxylated to produce this compound. oup.comnih.gov This demonstrates a direct diversion of a primary metabolite derivative into a specialized metabolic pathway.

Furthermore, the evolution of the enzymes central to this process underscores the interdependence. The methylthioalkylmalate (MAM) synthases that act on this compound and other related 2-oxo acids share significant sequence identity (around 60%) and catalytic similarities with isopropylmalate synthases (IPMS), the enzymes that catalyze the first committed step in leucine biosynthesis. nih.govnih.gov This suggests that the specialized pathway for glucosinolate precursors co-opted and evolved from the highly conserved, primary pathway of branched-chain amino acid synthesis. This evolutionary link highlights how primary metabolism provides the foundational chemistry and genetic toolkit for the emergence of specialized metabolic pathways. nih.gov

Comparative Biochemical Pathways Across Biological Kingdoms

The core biochemical transformations involving the methylthio- moiety are not exclusive to plant specialized metabolism. A key related pathway is the methionine salvage pathway (or Yang Cycle), which recycles the methylthio- group from S-adenosylmethionine (AdoMet) after its use in polyamine and (in plants) ethylene (B1197577) synthesis. nih.gov This pathway is found across different biological kingdoms, including in plants, yeast, and mammals. nih.govnih.gov

In this cycle, AdoMet is converted to 5'-methylthioadenosine (MTA). nih.gov MTA is then processed through a series of enzymatic steps to regenerate methionine. A crucial intermediate in this pathway is an α-keto acid, 2-keto-4-methylthiobutyrate (also known as α-keto-γ-methylthiobutyrate), which is structurally very similar to this compound, differing only by one methylene group in the carbon chain. nih.govnih.gov This intermediate is then transaminated to reform methionine. This demonstrates a conserved biochemical strategy across kingdoms to salvage the sulfur and methylthio group of methionine. nih.gov

While the methionine salvage pathway is a widespread primary metabolic process for recycling, the chain elongation pathway that produces this compound for glucosinolate synthesis is a specialized adaptation found within the plant kingdom, particularly the order Brassicales. nih.govoup.com The evolutionary divergence is highlighted by the substrate specificity of the involved enzymes. Isopropylmalate synthase (IPMS) in leucine biosynthesis and the enzymes of the methionine salvage pathway are highly specific for their respective substrates in most organisms. nih.gov However, in the Brassicaceae, the evolution of MAM synthases created enzymes capable of accepting a series of progressively longer ω-methylthio-2-oxo acids, including this compound, thereby enabling the production of a diverse array of defensive compounds. nih.govoup.com

Table 2: Substrate Specificity of Arabidopsis thaliana IPMS1 and IPMS2

| Substrate | Relative Activity IPMS1 (%) | Relative Activity IPMS2 (%) |

|---|---|---|

| 2-Oxoisovalerate | 100 | 100 |

| 4-Methylthio-2-oxobutyrate | 2.5 | 1.9 |

| 2-Oxohexanoate | 0.8 | 0.5 |

Data adapted from a study on Arabidopsis IPMS enzymes. Note the low but present activity with 4-methylthio-2-oxobutyrate, the precursor to the chain elongation cycle, and the lack of reported activity with the larger this compound. nih.gov

Future Research Directions for 5 Methylthio 2 Oxopentanoate Studies

Identification and Characterization of Unidentified Enzymatic Components

The methionine salvage pathway, also known as the Yang Cycle, regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) biosynthesis. normalesup.orgnih.gov Although the pathway has been delineated in several organisms, including the bacterium Klebsiella pneumoniae and the yeast Saccharomyces cerevisiae, the enzymatic components are not universally identified across all domains of life. nih.govnih.gov Future research should focus on identifying and characterizing these enzymes in organisms where the pathway remains partially or completely unknown. nih.gov

A primary area of investigation is the identification of novel enzymes or enzymes with dual functions. For instance, in K. pneumoniae, the final step converting α-ketomethiobutyrate (the keto-acid precursor to methionine, closely related to 5-methylthio-2-oxopentanoate) to methionine is catalyzed by tyrosine aminotransferase, an enzyme with a primary role in aromatic amino acid metabolism. nih.govresearchgate.net This functional promiscuity suggests that other enzymes, not currently annotated as part of the methionine salvage pathway, may play a crucial role in different organisms. researchgate.net Comparative genomics and functional assays can be employed to identify genes that are co-located with known methionine salvage genes, which may encode the missing enzymatic functions. nih.gov

Furthermore, variations in the pathway exist. For example, some organisms use an MTA phosphorylase, while others employ a two-step process involving MTA nucleosidase and methylthioribose kinase to produce the intermediate methylthioribose-1-phosphate. nih.govnih.gov Anaerobic organisms, in particular, may possess entirely different enzymes or pathways to circumvent the oxygen-dependent steps found in aerobic organisms. researchgate.net Research into these variations will not only complete our understanding of this universal pathway but may also reveal novel enzyme chemistry and function. nih.gov Recently, a novel methionine biosynthesis route starting from O-phospho-L-homoserine was discovered in Streptomyces, highlighting that alternative pathways are still being found. researchgate.net

Table 1: Key Enzymes in the Methionine Salvage Pathway and Research Opportunities

| Enzyme/Step | Function | Organism(s) where Characterized | Future Research Focus |

| MTA Nucleosidase / MTR Kinase or MTA Phosphorylase | Converts MTA to MTR-1-P | Bacillus subtilis, Klebsiella pneumoniae, Human, Yeast nih.govnih.govnih.gov | Identification in organisms with uncharacterized pathways; understanding the evolutionary choice between the one- or two-step conversion. |

| MTR-1-P Isomerase | Isomerization of MTR-1-P | Saccharomyces cerevisiae, Bacillus subtilis nih.gov | Characterization in a wider range of species, including plants and other eukaryotes. |

| MTRu-1-P Dehydratase | Dehydration of the ribulose intermediate | Saccharomyces cerevisiae, Bacillus subtilis nih.govresearchgate.net | Identifying potential alternative enzymes in anaerobic organisms. researchgate.net |

| Enolase-Phosphatase / Dioxygenase | Converts intermediate to α-ketomethiobutyrate (MTOB) | Klebsiella pneumoniae, Rat Liver nih.govebi.ac.uk | Elucidating the mechanism in organisms where this step is proposed to be non-enzymatic or involves different enzymes. nih.gov |

| Aminotransferase | Converts MTOB to Methionine | Klebsiella pneumoniae (Tyrosine Aminotransferase), Bacillus subtilis nih.govresearchgate.net | Identification of the specific aminotransferases used in various organisms, particularly in plants and humans where it is not definitively identified. researchgate.net |

MTA: 5'-methylthioadenosine; MTR-1-P: 5'-methylthioribose-1-phosphate; MTRu-1-P: 5'-methylthioribulose-1-phosphate

Comprehensive Elucidation of Regulatory Networks

The methionine salvage pathway is tightly integrated with cellular metabolism and its regulation is complex, involving multiple layers of control. nih.govresearchgate.net A comprehensive understanding of these regulatory networks is essential. Future research should aim to map the allosteric, transcriptional, and post-translational modifications that govern the flux through this pathway.

Key regulatory mechanisms that warrant further investigation include:

Feedback Inhibition: S-adenosylmethionine (SAM), the product derived from salvaged methionine, and MTA, the starting substrate of the pathway, are known to be potent regulators. asm.orgontosight.ai MTA can cause product inhibition of polyamine synthesis, creating a direct feedback loop. portlandpress.com Detailed kinetic analysis of each enzyme in the pathway is needed to understand how substrate and product concentrations modulate metabolic flux.

Transcriptional Control: In many bacteria, the genes for the methionine salvage pathway are controlled by S-box riboswitches, which sense the concentration of SAM. nih.gov In eukaryotes, the regulation is less understood. For example, in T-cells, the expression of methionine transporters is a critical rate-limiting step controlled by antigen receptor signaling, which in turn dictates the flux through the methionine cycle. dundee.ac.uk Identifying the transcription factors and signaling pathways that respond to methionine levels, sulfur availability, and cellular demand for SAM is a key area for future studies. nih.gov

Irreversible Steps: The final transamination step in some bacteria is effectively irreversible. It uses glutamine as an amino donor to produce α-ketoglutaramate, which is then hydrolyzed to α-ketoglutarate and ammonia. normalesup.org This prevents the degradation of methionine and acts as a powerful regulatory control point, pulling the pathway forward. normalesup.org Investigating whether similar irreversible mechanisms exist in other organisms, including eukaryotes, would be a significant advance.

Table 2: Known and Potential Regulatory Mechanisms of the Methionine Salvage Pathway

| Regulatory Mechanism | Description | Key Molecules Involved | Research Direction |

| Allosteric Regulation | Direct binding of metabolites to enzymes to inhibit or activate them. | SAM, MTA, ATP researchgate.netyoutube.com | Quantify the inhibitory/activatory effects of various metabolites on each pathway enzyme across different species. |

| Transcriptional Control | Regulation of the expression of genes encoding pathway enzymes. | S-box riboswitches (in bacteria), c-myc (in T-cells) nih.govdundee.ac.uk | Identify transcription factors, signaling pathways, and epigenetic modifications that control pathway gene expression in eukaryotes. |

| Substrate Availability | The rate of the pathway is controlled by the availability of its starting material or cofactors. | MTA, Methionine Transporters portlandpress.comdundee.ac.uk | Characterize the regulation of MTA production from SAM-dependent reactions and the control of methionine import/export. |

| Irreversible Hydrolysis | An irreversible final step driven by the high concentration of water ensures the pathway proceeds in one direction. | α-ketoglutaramate, ω-amidase normalesup.org | Investigate the prevalence of this irreversible mechanism across different phylogenetic domains. |

Applications in Metabolic Engineering for Enhanced Biosynthesis

The methionine salvage pathway is a prime target for metabolic engineering, particularly for the overproduction of valuable biomolecules. nih.gov Since methionine is the precursor to S-adenosylmethionine (SAM), a universal methyl donor used in the synthesis of numerous pharmaceuticals, nutraceuticals, and natural products, enhancing the salvage pathway is of significant industrial interest. researchgate.netgenome.jp

Future research in this area should focus on several key strategies:

Increasing Precursor Supply: Engineering the methionine salvage pathway can create a robust, recycled supply of methionine for SAM biosynthesis. This involves overexpressing rate-limiting enzymes within the salvage pathway itself. researchgate.net

Relieving Feedback Inhibition: Identifying and engineering enzymes to be less sensitive to feedback inhibition by products like SAM could significantly increase metabolic flux towards the desired product.

Co-factor Engineering: The final transamination step requires an amino donor, such as glutamate (B1630785) or an aromatic amino acid. nih.gov Engineering the host organism to increase the intracellular pool of these co-substrates could enhance the final conversion to methionine.

Down-regulating Competing Pathways: Metabolic flux can be redirected towards methionine salvage by down-regulating pathways that compete for key intermediates. researchgate.net For instance, limiting the conversion of homocysteine into the transsulfuration pathway could shunt it towards methionine regeneration. nih.gov

Developing Efficient Whole-Cell or Enzymatic Bioreactors: As an alternative to engineering the entire pathway in a host, developing bioreactors with immobilized enzymes from the pathway could enable the in vitro synthesis of methionine or its precursors from MTA. nih.gov

By applying these strategies, it is possible to develop microbial cell factories capable of high-level production of SAM or other methionine-derived compounds, providing a sustainable and cost-effective alternative to current production methods. researchgate.netnih.gov

Table 3: Metabolic Engineering Strategies Targeting the Methionine Salvage Pathway

| Strategy | Target | Desired Outcome | Example Application |

| Overexpression of Key Enzymes | Rate-limiting enzymes of the methionine salvage pathway (e.g., aminotransferase, MTR kinase). | Increased flux through the pathway, leading to higher methionine regeneration. | Enhanced production of S-adenosylmethionine (SAM) in S. cerevisiae. researchgate.net |

| Enhancing Cofactor Supply | Pathways for one-carbon units (e.g., glycine (B1666218) cleavage system) or amino donors. | Increased availability of precursors for methionine synthesis. | Boosting L-methionine production in E. coli by strengthening the one-carbon unit supply. nih.gov |

| Down-regulation of Competing Pathways | Enzymes that divert intermediates away from the salvage pathway (e.g., transsulfuration pathway enzymes). | Redirecting metabolic flux towards methionine and SAM synthesis. | Improving SAM accumulation by limiting its consumption in other metabolic routes. researchgate.net |

| Heterologous Pathway Expression | Expressing highly efficient salvage pathway enzymes from one organism in an industrial host. | Creating a more efficient salvage pathway than the native one. | Improving the protein quality of legumes by engineering methionine biosynthesis. researchgate.net |

常见问题

Basic Research Questions

Q. What is the biochemical role of 5-Methylthio-2-oxopentanoate in plant metabolic pathways?

- 5MTOP is a key intermediate in the methionine (Met) chain elongation pathway, which parallels leucine (Leu) biosynthesis in Arabidopsis thaliana. It participates in glucosinolate biosynthesis, where it undergoes sequential condensation and oxidation reactions to form elongated Met derivatives. These derivatives are precursors for aliphatic glucosinolates, which are critical for plant defense mechanisms. Experimental validation of its role involves metabolic profiling of mutant lines deficient in chain elongation enzymes and structural elucidation via spectroscopic methods .

Q. How is this compound synthesized in plant systems?

- 5MTOP is synthesized via a condensation reaction between 2-oxo acids and acetyl-CoA derivatives, catalyzed by methylthioalkylmalate synthase (MAMS). This enzyme shares homology with bacterial isopropylmalate synthases, highlighting evolutionary conservation. Methodological approaches to study its synthesis include isotopic labeling (e.g., ¹³C or ²H tracers) to track carbon flux and enzyme activity assays using recombinant proteins expressed in heterologous systems (e.g., E. coli) .

Q. What analytical techniques are commonly employed to detect this compound in plant extracts?

- Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary methods for detecting 5MTOP. LC-MS offers high sensitivity for quantification in complex matrices, while NMR provides structural confirmation. Gas chromatography (GC) coupled with flame ionization detection (FID) may also be used for volatile derivatives. Rigorous validation requires comparison with synthetic standards and reproducibility across biological replicates .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the kinetic properties of enzymes involved in 5MTOP metabolism?

- Kinetic studies employ purified enzymes (e.g., MAMS) to measure substrate affinity (Km) and catalytic efficiency (kcat) under varied pH, temperature, and cofactor conditions. Progress curve analysis and stopped-flow spectroscopy can capture transient reaction states. Computational modeling (e.g., Michaelis-Menten kinetics) is used to predict flux control points. Reproducibility requires adherence to standardized protocols for enzyme isolation and activity measurements, as outlined in experimental guidelines for organic chemistry research .

Q. How can researchers address discrepancies in reported substrate specificities of enzymes catalyzing 5MTOP formation?

- Systematic meta-analyses of kinetic data across studies can identify confounding variables (e.g., assay conditions, enzyme isoforms). Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provide direct binding affinity measurements. Contradictions may arise from species-specific enzyme variants or post-translational modifications, necessitating phylogenetic analysis and site-directed mutagenesis. Statistical rigor (e.g., ANOVA, p < 0.01 thresholds) is critical for validating differences .

Q. What methodologies are optimal for tracking the flux of 5MTOP through competing metabolic pathways under stress conditions?

- Isotopic labeling (e.g., ¹³C-glucose pulse-chase experiments) combined with time-resolved metabolomics reveals pathway prioritization during abiotic stress (e.g., sulfur deficiency). Flux balance analysis (FBA) integrates transcriptomic and metabolomic datasets to predict pathway activity. Environmental perturbations (e.g., jasmonate treatment) are applied to transgenic lines overexpressing pathway enzymes, with data normalized to internal controls (e.g., ribitol as an internal standard) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.